16-Amino-1-hexadecanethiol hydrochloride

SAM stability pH-dependent degradation ellipsometric thickness

16-Amino-1-hexadecanethiol hydrochloride (CAS 1263190-70-0), also referred to as 16-mercaptohexadecylamine hydrochloride, is a long-chain aminoalkanethiol with a C16 methylene backbone terminated by a primary amine. It belongs to the class of self-assembled monolayer (SAM) precursors widely utilized to introduce reactive amine functionality onto gold and other coinage metal surfaces for biosensing, biomolecular immobilization, and interfacial electrochemistry applications.

Molecular Formula C16H36ClNS
Molecular Weight 310.0 g/mol
Cat. No. B12058318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Amino-1-hexadecanethiol hydrochloride
Molecular FormulaC16H36ClNS
Molecular Weight310.0 g/mol
Structural Identifiers
SMILESC(CCCCCCCCS)CCCCCCCN.Cl
InChIInChI=1S/C16H35NS.ClH/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18;/h18H,1-17H2;1H
InChIKeyCNCJUEWDIUPOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Amino-1-hexadecanethiol Hydrochloride Procurement Guide: Baseline Identity and Comparator Scope


16-Amino-1-hexadecanethiol hydrochloride (CAS 1263190-70-0), also referred to as 16-mercaptohexadecylamine hydrochloride, is a long-chain aminoalkanethiol with a C16 methylene backbone terminated by a primary amine . It belongs to the class of self-assembled monolayer (SAM) precursors widely utilized to introduce reactive amine functionality onto gold and other coinage metal surfaces for biosensing, biomolecular immobilization, and interfacial electrochemistry applications . Its closest practical comparators include 11-amino-1-undecanethiol hydrochloride (C11), 6-amino-1-hexanethiol hydrochloride (C6), 8-amino-1-octanethiol hydrochloride (C8), and its same-chain-length but differently terminated analogs: hexadecanethiol (C16-CH3), 16-mercaptohexadecanol (C16-OH), and 16-mercaptohexadecanoic acid (C16-COOH) .

Why 16-Amino-1-hexadecanethiol Hydrochloride Cannot Be Replaced by Generic Aminoalkanethiols


Aminoalkanethiols are not functionally interchangeable. The alkyl chain length governs van der Waals interactions within the SAM, directly controlling monolayer packing density, molecular order, and stability [1]. A shorter-chain aminoalkanethiol, such as 11-amino-1-undecanethiol (C11) or 6-amino-1-hexanethiol (C6), produces SAMs with higher gauche conformer content and lower electrochemical blocking efficiency, which compromises biosensor signal-to-noise ratios and long-term device reliability [2]. Furthermore, the terminal group critically determines SAM stability under specific pH conditions: amine-terminated C16 SAMs uniquely resist degradation at highly alkaline pH where methyl-, hydroxyl-, and carboxyl-terminated C16 analogs fail [3]. Selecting a generic aminoalkanethiol without explicit comparative performance data risks monolayer disorder, higher defect density, and pH-dependent device failure.

Quantitative Differentiation Evidence for 16-Amino-1-hexadecanethiol Hydrochloride Against Closest Analogs


Superior Alkaline pH Stability: 16-AHT SAM Remains Intact at pH 13–13.5 While CH3-, OH-, and COOH-Terminated C16 SAMs Degrade

In a direct four-way comparison of C16 alkanethiol SAMs on gold differing only in their terminal group, the amine-terminated 16-AHT (HS-(CH2)16-NH2) uniquely retained its ellipsometric thickness at pH 13 and 13.5 over one week, whereas the methyl-terminated (HS-(CH2)15-CH3), hydroxyl-terminated (HS-(CH2)16-OH), and carboxyl-terminated (HS-(CH2)15-COOH) SAMs all exhibited gradual thickness decrease under the same conditions [1]. At pH 14, all four SAMs degraded rapidly within one day, but the differentiation at pH 13–13.5 is critical for applications requiring alkaline processing steps [1].

SAM stability pH-dependent degradation ellipsometric thickness alkaline conditions

Chain-Length-Dependent Molecular Order: C16 SAM Exhibits Negligible Gauche Defects Compared to Shorter-Chain Aminoalkanethiols

Quantitative surface-enhanced Raman (SER) spectroscopy of NH2-terminated alkanethiol SAMs on Ag revealed that the normalized gauche intensity IG/(IG+IT) decreases systematically with increasing chain length. The C16 SAMs exhibited the lowest gauche conformer content, with the effect described as 'almost imperceptible' for C16 compared to the pronounced disorder in C2 SAMs [1]. Shorter-chain NH2-Cn SAMs show significantly higher IG/(IG+IT) values, directly indicating inferior molecular packing and higher defect density [1]. This trend was corroborated by XPS, LSV, CV, and EIS measurements on equivalent SAMs on Au [1]. Potential cycling improved order for thinner films (C2) but had negligible effect on already well-ordered C16 SAMs [1].

SAM molecular order gauche/trans conformer ratio surface-enhanced Raman chain-length effect

Surface pKa Inversely Correlates with Chain Length: C16 Amino SAM Exhibits Lowest Apparent pKa Among NH2-Cn Series

Impedimetric titrations using Fe(CN)6³⁻/⁴⁻ as a redox probe demonstrated that the apparent surface pKa of NH2-terminated SAMs decreases with increasing alkyl chain length, a trend attributed to stronger lateral van der Waals interactions in longer-chain SAMs that reinforce electrostatic repulsion between protonated amine groups [1]. The C16 SAM exhibited the lowest pKa value in the series (C2, C6, C8, C11, C16), meaning its amine groups deprotonate at a lower bulk solution pH compared to shorter-chain analogs [1]. Previous literature reports, by contrast, showed dispersions of up to 6 pH units with no evident chain-length dependence, highlighting the unique systematic characterization provided by this study [1]. Mixed OH-/NH2-terminated SAMs exhibited only a ~0.5 pH unit increase in apparent pKa relative to single-component NH2 SAMs of the same chain length [1].

surface pKa impedimetric titration amine protonation electrostatic surface charge

Validated Biosensor Performance: 16-AHT-Based Electrochemical Immunosensor Achieves 10 CFU/mL Detection Limit with 4.5× Signal Enhancement Under Microfluidic Operation

A 16-AHT SAM covalently linked to a gold substrate was used to immobilize anti-Legionella pneumophila monoclonal antibody, yielding a functional electrochemical immunosensor [1]. Under static conditions, the biosensor exhibited a linear response range of 10 to 10⁸ CFU/mL with a detection limit of 10 CFU/mL [1]. Critically, switching to dynamic (microfluidic) detection mode enhanced the sensing signal by a factor of 4.5 compared to static operation using the same biosensor, demonstrating the mechanical robustness of the 16-AHT SAM under continuous flow conditions [1]. While this study does not provide a direct side-by-side comparator with shorter-chain aminoalkanethiols, the detection limit and signal enhancement establish a validated performance benchmark for 16-AHT-based biosensor platforms.

electrochemical immunosensor Legionella pneumophila microfluidic detection limit of detection

Protein Biochip Compatibility: 16-AHT Hydrochloride Forms Stable Biochip Surface Achieving pg/mL Detection for Serum Protein Interactions

16-AHT hydrochloride was used in combination with activated sophorolipids to fabricate a gold surface-modified biochip for detecting clinically relevant serum protein-protein interactions [1]. The platform achieved detection limits of 78 pg/mL for a forward ligand-based assay and 156 pg/mL for a reverse receptor-based assay targeting IL-2/sCD25 interactions in hemophagocytic lymphohistiocytosis patient sera [1]. The biochip demonstrated good compatibility with chemiluminescent immunoassay (CLIA), with a correlation coefficient of r = 0.77 (p < 0.01) for sCD25 measurement [1]. This demonstrates that 16-AHT hydrochloride co-assembles effectively with amphiphilic biomolecules to create functional, low-background sensing interfaces suitable for complex biological matrices.

protein biochip on-chip immunoassay sophorolipid serum protein detection

Longest Commercially Available Aminoalkanethiol: C16 Chain Provides Maximum van der Waals Stabilization in the SAM Class

Dojindo Laboratories' 16-Amino-1-hexadecanethiol hydrochloride, with a 16-carbon alkyl chain, is specifically marketed as the longest aminoalkanethiol available in the market as of its introduction, exceeding the chain length of the commonly used 11-amino-1-undecanethiol (C11), 8-amino-1-octanethiol (C8), and 6-amino-1-hexanethiol (C6) reagents . The manufacturer explicitly states that 16-AHT 'is expected to form the most stable SAM on a gold surface among the aminoalkanethiol compounds because of the greater van der Waals force between alkane groups' . This chain-length advantage is consistent with the quantitative order and pKa data from Marmisollé et al. (2013) that demonstrate the physical basis for C16 superiority.

commercial availability chain length van der Waals stabilization SAM stability

High-Value Application Scenarios for 16-Amino-1-hexadecanethiol Hydrochloride Based on Quantitative Evidence


Electrochemical Biosensors Requiring Alkaline Processing Steps (pH 13–13.5)

For biosensor fabrication protocols that involve alkaline deprotection, nucleophilic substitution, or surface cleaning steps at pH 13–13.5, 16-AHT is the only C16 alkanethiol that maintains SAM integrity, whereas CH3-, OH-, and COOH-terminated C16 SAMs degrade under identical conditions [1]. This makes 16-AHT the essential choice for DNA microarray fabrication, peptide immobilization via amine-reactive chemistry under alkaline conditions, and any multi-step surface functionalization requiring transient exposure to high pH.

Microfluidic Immunosensors for Pathogen Detection in Water Monitoring

The demonstrated performance of 16-AHT SAMs in a Legionella pneumophila immunosensor under dynamic microfluidic conditions—achieving 10 CFU/mL detection limit with 4.5× signal enhancement vs. static mode—validates this compound for continuous-flow pathogen monitoring devices [1]. The mechanical stability of the C16 SAM under flow, combined with its high molecular order, makes 16-AHT the preferred SAM precursor for inline water quality sensors, food safety testing platforms, and point-of-care diagnostic chips where reliable antibody orientation and low non-specific binding are critical.

Serum Protein Interaction Biochips for Clinical Biomarker Discovery

16-AHT hydrochloride has been successfully integrated with sophorolipids to create biochip surfaces capable of detecting serum protein interactions at pg/mL levels (78–156 pg/mL) with good CLIA correlation (r = 0.77) [1]. This application scenario is particularly relevant for translational research laboratories and diagnostic companies developing multiplexed protein interaction assays, where the combination of 16-AHT's stable amino-functionalized surface with amphiphilic co-immobilization agents enables low-background detection of low-abundance biomarkers in complex clinical matrices.

Electrochemical Studies Requiring Well-Ordered, Low-Defect NH2-Terminated Monolayers

For fundamental studies of heterogeneous electron transfer, cytochrome c electrochemistry, or phosphate-mediated protein adsorption where monolayer order directly controls experimental reproducibility, the C16 SAM's near-negligible gauche conformer content and lowest pKa among aminoalkanethiols make it the optimal choice [1]. Shorter-chain analogs introduce higher defect densities and different surface protonation states at near-neutral pH, confounding interpretation of electrochemical data. Mixed OH-/NH2-C16 SAMs offer a tunable variant with only ~0.5 pH unit pKa shift [1].

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